

# Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate*

**Cat. No.:** *B153333*

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CAS Number: 374930-88-8

This technical guide provides an in-depth overview of **Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate**, a key intermediate for researchers, scientists, and professionals in drug development. This document details its chemical and physical properties, a comprehensive experimental protocol for its synthesis, and its significant role in the synthesis of bioactive molecules, particularly kinase inhibitors.

## Chemical and Physical Properties

**Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate** is a heterocyclic compound widely utilized as a building block in medicinal chemistry.<sup>[1]</sup> Its structural features, including a pyrimidine ring, a piperazine moiety, and a Boc-protecting group, make it a versatile precursor for the synthesis of a variety of complex molecules.<sup>[1]</sup> The quantitative data for this compound are summarized in the table below for easy reference and comparison.

Property	Value	Reference(s)
CAS Number	374930-88-8	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>13</sub> H <sub>19</sub> BrN <sub>4</sub> O <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	343.22 g/mol	<a href="#">[2]</a> <a href="#">[3]</a>
Appearance	White to off-white crystalline powder/waxy solid	<a href="#">[4]</a>
Melting Point	83-87 °C	<a href="#">[4]</a>
Boiling Point	451 °C at 760 mmHg (Predicted)	<a href="#">[3]</a>
Density	1.414 g/cm <sup>3</sup> (Predicted)	<a href="#">[3]</a>
Solubility	Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO.	<a href="#">[5]</a>

## Experimental Protocols

The synthesis of **Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate** is typically achieved through a nucleophilic aromatic substitution reaction between 5-bromo-2-chloropyrimidine and N-Boc-piperazine.[\[6\]](#)[\[7\]](#) The following protocol is a detailed methodology for this synthesis.

### Synthesis of **Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate**

#### Materials:

- 5-Bromo-2-chloropyrimidine
- tert-Butyl piperazine-1-carboxylate (N-Boc-piperazine)
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium Carbonate (K<sub>2</sub>CO<sub>3</sub>)

- Ethyl acetate
- Brine solution
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Hexane
- Ethyl acetate

Procedure:

- To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add tert-butyl piperazine-1-carboxylate (1.1 eq) and potassium carbonate (2.0 eq).
- Stir the reaction mixture at 80 °C for 12 hours, monitoring the progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers and wash with brine solution.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to afford **Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate** as a solid.

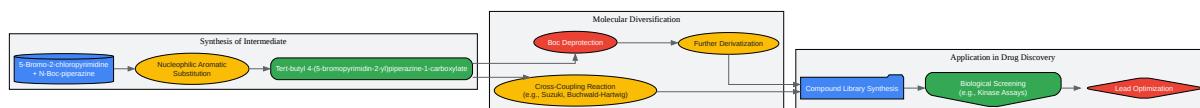
Characterization:

The structure and purity of the synthesized compound can be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

## Role in Drug Development and Medicinal Chemistry

**Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate** is a crucial intermediate in the synthesis of various biologically active compounds, most notably kinase inhibitors.<sup>[8]</sup> The presence of the bromine atom on the pyrimidine ring allows for further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse molecular fragments.<sup>[6]</sup> The Boc-protecting group on the piperazine nitrogen can be easily removed under acidic conditions, providing a site for further derivatization.<sup>[7]</sup>

This synthetic versatility makes it a valuable building block for creating libraries of compounds for high-throughput screening in drug discovery programs.



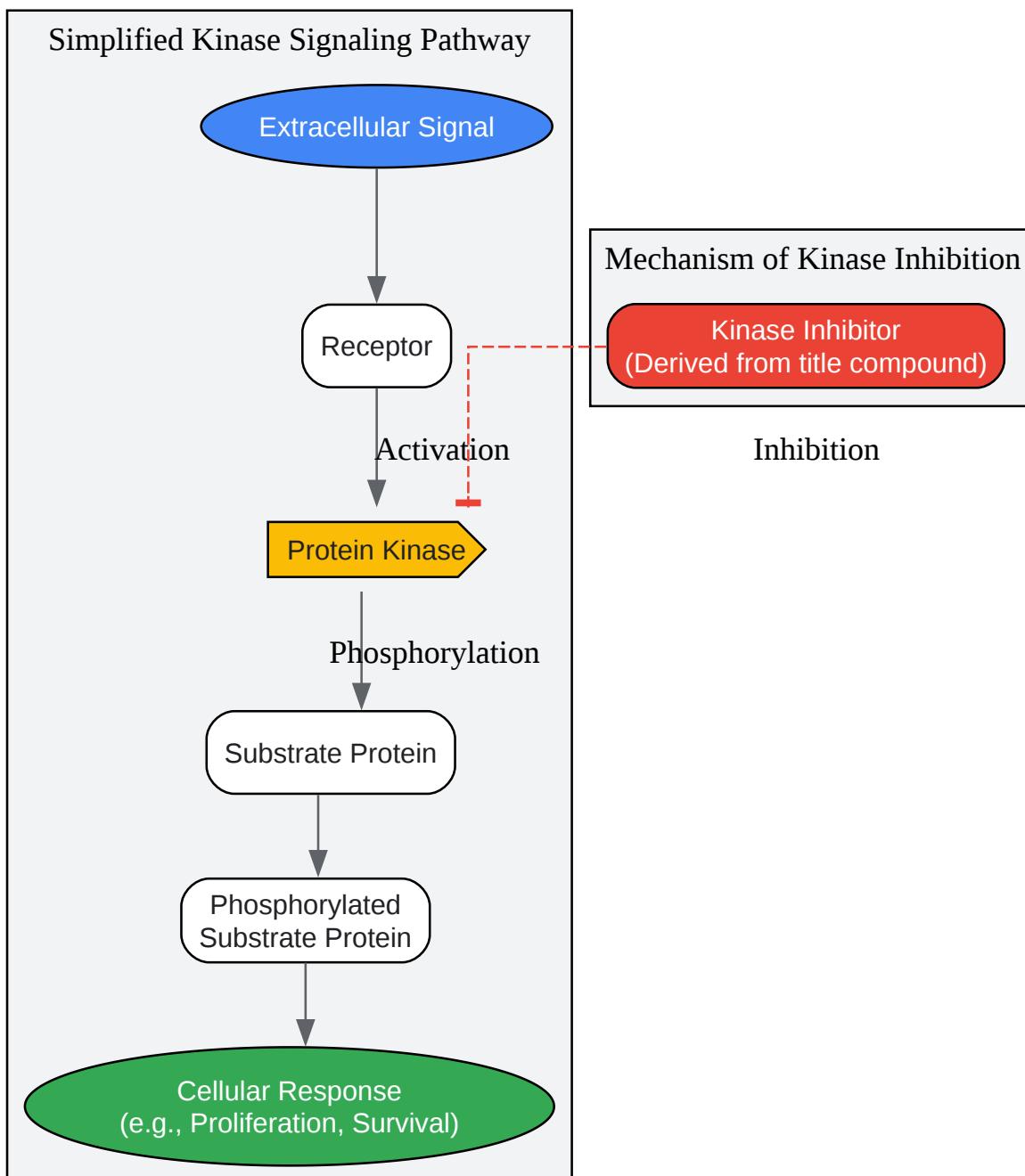
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Experimental workflow for the use of the title compound.

## Involvement in Signaling Pathways

As a precursor to kinase inhibitors, derivatives of **Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate** are designed to interact with and modulate the activity of protein kinases. These enzymes play a crucial role in cellular signaling pathways that control

processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Kinase inhibitors act by blocking the active site or an allosteric site of a specific kinase, thereby inhibiting its function and disrupting the downstream signaling cascade.



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General mechanism of kinase inhibitor action.

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- To cite this document: BenchChem. [Technical Guide: Tert-butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b153333#tert-butyl-4-5-bromopyrimidin-2-yl-piperazine-1-carboxylate-cas-number>]

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